molecular formula C22H21ClN2O3S B3454787 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3454787
M. Wt: 428.9 g/mol
InChI Key: HQVKEKDDSDQXMV-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino group, and a methylphenylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Preparation of 3-chloroaniline: 3-chloroaniline is synthesized by the chlorination of aniline.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline.

    Formation of the final product: N-(benzenesulfonyl)-3-chloroaniline is then reacted with N-[(4-methylphenyl)methyl]acetamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzenesulfonyl group can act as an electrophilic center, while the chloroanilino and methylphenylmethyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[3-(dimethylamino)propyl]acetamide
  • 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[3-(3-methylphenyl)propyl]acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the benzenesulfonyl group provides electrophilic reactivity, while the chloroanilino and methylphenylmethyl groups contribute to its overall stability and potential interactions with biological targets.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-17-10-12-18(13-11-17)15-24-22(26)16-25(20-7-5-6-19(23)14-20)29(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKEKDDSDQXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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